3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide
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Overview
Description
3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-N-(3-phenylpropyl)butanamide: Shares a similar structure but lacks the pyridine moiety.
N,1,6-trimethyl-3-oxo-N-(3-phenylpropyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxamide: Contains a pyrazolo ring instead of a piperazine ring.
Uniqueness
3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring with a pyridine moiety and a phenylpropyl group.
Properties
IUPAC Name |
3-oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18-15-22(12-13-23(18)17-9-5-10-20-14-17)19(25)21-11-4-8-16-6-2-1-3-7-16/h1-3,5-7,9-10,14H,4,8,11-13,15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWOBGNFCVPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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